N-Fmoc-(R)-3-methoxy-homophenylalanine
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Overview
Description
N-Fmoc-®-3-methoxy-homophenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid. The ®-3-methoxy-homophenylalanine moiety indicates the presence of a methoxy group on the phenyl ring and an extended carbon chain, making it a homologue of phenylalanine. This compound is primarily used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-®-3-methoxy-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of ®-3-methoxy-homophenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure N-Fmoc-®-3-methoxy-homophenylalanine.
Industrial Production Methods: Industrial production of N-Fmoc-®-3-methoxy-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ®-3-methoxy-homophenylalanine are reacted with Fmoc chloride in industrial reactors.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-®-3-methoxy-homophenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine, yielding the free amino acid.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents such as HATU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIEA.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields ®-3-methoxy-homophenylalanine.
Peptides: Coupling reactions result in the formation of peptides containing ®-3-methoxy-homophenylalanine.
Scientific Research Applications
N-Fmoc-®-3-methoxy-homophenylalanine has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a building block for the synthesis of peptides used in biological and biochemical studies, including enzyme-substrate interactions and receptor binding studies.
Material Science: The compound is used in the development of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-®-3-methoxy-homophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to expose the free amino group for further reactions. The methoxy group on the phenyl ring can influence the compound’s reactivity and interactions in biological systems.
Comparison with Similar Compounds
N-Fmoc-phenylalanine: Lacks the methoxy group and extended carbon chain.
N-Fmoc-®-3-hydroxy-homophenylalanine: Contains a hydroxy group instead of a methoxy group.
N-Fmoc-®-3-methyl-homophenylalanine: Contains a methyl group instead of a methoxy group.
Uniqueness: N-Fmoc-®-3-methoxy-homophenylalanine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions in peptide synthesis and biological systems. The extended carbon chain also provides additional flexibility and steric effects compared to phenylalanine.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-18-8-6-7-17(15-18)13-14-24(25(28)29)27-26(30)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVNNQLYFQJIOS-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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